molecular formula C28H57Cl3Si B573758 Trichloro(2-dodecylhexadecyl)silane CAS No. 194242-99-4

Trichloro(2-dodecylhexadecyl)silane

Cat. No. B573758
M. Wt: 528.199
InChI Key: ZKLMUSUAPQLNQB-UHFFFAOYSA-N
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Description

Trichloro(2-dodecylhexadecyl)silane is a chemical compound with the molecular formula C28H57Cl3Si . It has a molecular weight of 528.2 g/mol .


Molecular Structure Analysis

The InChI representation of Trichloro(2-dodecylhexadecyl)silane is InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28 (27-32 (29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3 . The Canonical SMILES representation is CCCCCCCCCCCCCC (CCCCCCCCCCCC)C [Si] (Cl) (Cl)Cl .


Physical And Chemical Properties Analysis

Trichloro(2-dodecylhexadecyl)silane has a molecular weight of 528.2 g/mol . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . The compound has a rotatable bond count of 25 . The exact mass and monoisotopic mass of the compound is 526.329511 g/mol . The topological polar surface area is 0 Ų . The heavy atom count is 32 . The compound has a complexity of 357 .

Scientific Research Applications

  • Formation of Self-Assembled Monolayers on Silicon Surfaces : Trichloro[ω-(trimethylsilyl)alkynyl]silanes are used to link to hydroxylated silicon surfaces for the formation of multilayer structures and further chemical modifications. These compounds are synthesized from easily accessible materials and are effective for creating monolayers on silicon surfaces (Banaszak, Xu, Bardeau, Castanet, & Mortier, 2009).

  • Synthesis and Pyrolysis Studies : Trichloro(polyfluoroalkyl)silanes are synthesized through photochemical reactions and can be converted into trifluorosilyl analogues. These compounds undergo thermal decomposition via β-elimination processes, offering insights into their stability and reactivity (Attridge, Barlow, Bevan, Cooper, Cross, Haszeldine, Middleton, Newlands, & Tipping, 1976).

  • Radical-Based Reducing Agent in Synthesis : Tris(trimethylsilyl)silane, a related compound, acts as an effective reducing agent for various organic substrates. It mediates the formation of intermolecular carbon-carbon bonds via radicals, demonstrating its utility in organic synthesis (Ballestri, Chatgilialoglu, Clark, Griller, Giese, & Kopping, 1991).

  • Hydrophobic Coatings and Corrosion Resistance : Trichlorosilanes like Tris(Trimethylsiloxy) silyethyl dimethylchlorosilane, and similar compounds, are investigated for their hydrophobic properties and potential in corrosion resistance. These studies involve chemical and electrochemical investigations to determine their efficiency as organic compounds for coatings (Baruwa, Akinlabi, Oladijo, Akinlabi, & Chinn, 2019).

  • Surface Modification of Ceramic Membranes : Trichloro-octadecyl silane derivatives are used to modify alumina ceramic membranes. These modified membranes show altered gas permeabilities and diffusion mechanisms, demonstrating the compound's utility in membrane science (Leger, Lira, & Paterson, 1996).

  • Applications in Nanoimprint Lithography : Trichloro(3,3,3-trifluoropropyl)silane and trichloro(1H,1H,2H, 2H-perfluorooctyl)silane are applied in nanoimprint lithography for preparing self-assembled films on silicon molds. These films serve as releasing and antisticking layers, highlighting the compound's utility in nanotechnology applications (Chen, Ko, Hsieh, Chou, & Chang, 2004).

properties

IUPAC Name

trichloro(2-dodecylhexadecyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H57Cl3Si/c1-3-5-7-9-11-13-15-16-18-20-22-24-26-28(27-32(29,30)31)25-23-21-19-17-14-12-10-8-6-4-2/h28H,3-27H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKLMUSUAPQLNQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCC(CCCCCCCCCCCC)C[Si](Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H57Cl3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696701
Record name Trichloro(2-dodecylhexadecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trichloro(2-dodecylhexadecyl)silane

CAS RN

194242-99-4
Record name Trichloro(2-dodecylhexadecyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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